2-Chlorocyclohept-2-en-1-one
Description
Contextualization and Research Significance
2-Chlorocyclohept-2-en-1-one is a halogenated α,β-unsaturated ketone built upon a seven-membered carbocyclic framework. The inherent reactivity of the α,β-unsaturated ketone moiety, characterized by its electrophilic β-carbon, makes it a valuable synthetic intermediate. This functional group is a well-established participant in a variety of carbon-carbon bond-forming reactions, including Michael additions and cycloadditions, which are fundamental transformations in the construction of molecular complexity.
The seven-membered ring, or cycloheptane (B1346806), is a structural motif found in a number of biologically active natural products. The ability to introduce functionality at specific positions on this ring system is therefore of significant interest to synthetic chemists. The chloro-substituent at the 2-position of the enone system not only influences the electronic properties of the double bond but also serves as a potential handle for further chemical modification, such as cross-coupling reactions. Despite this potential, a comprehensive body of research specifically dedicated to this compound is notably sparse, suggesting that its full synthetic utility remains largely unexplored.
Historical Trajectory of Synthesis and Initial Investigations
For instance, the direct chlorination of cycloheptanone (B156872) can lead to a mixture of chlorinated products. A more controlled synthesis could potentially involve the formation of an enolate or enol ether of cycloheptanone, followed by reaction with a chlorinating agent such as N-chlorosuccinimide (NCS). Subsequent dehydrochlorination would then yield the desired this compound. The lack of specific documented procedures for this particular compound suggests that early investigations may have been limited or part of broader studies on the synthesis of halogenated ketones without a specific focus on the seven-membered ring.
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
The current research landscape for this compound is best characterized by a conspicuous absence of dedicated studies. This research gap is likely attributable to the inherent challenges associated with the synthesis and manipulation of medium-sized rings (7-11 membered). researchgate.netnih.govacs.orgnih.govrsc.org These systems often exhibit unfavorable transannular strain and conformational complexities that are not as prevalent in their smaller five- and six-membered ring counterparts. nih.govnih.gov
The synthesis of substituted cycloheptenones, in general, presents a significant hurdle. nih.govnih.govresearchgate.net While methods for the functionalization of cyclopentenones and cyclohexenones are abundant, their direct application to cycloheptenone systems is not always straightforward. nih.govnih.gov Recent advances in catalysis, such as redox-relay Heck reactions, have shown promise in the functionalization of cycloheptenones, but these have yet to be specifically applied to the synthesis of the 2-chloro derivative. nih.govnih.gov
The primary unaddressed challenge, therefore, is the development of a robust and efficient synthetic route to this compound. Overcoming this would open the door to a more thorough investigation of its reactivity and potential as a building block in organic synthesis. The exploration of its participation in cycloaddition reactions, its utility in the synthesis of complex polycyclic systems, and its potential as a precursor to novel seven-membered ring-containing compounds remain open avenues for future research.
Interactive Data Tables
Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉ClO |
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCC=C(C(=O)C1)Cl |
| InChI | InChI=1S/C7H9ClO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2 |
Comparison of Related 2-Chloro-2-alken-1-ones
| Compound | Ring Size | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-2-cyclopenten-1-one | 5 | C₅H₅ClO | 116.54 researchgate.netnih.gov |
| 2-Chloro-2-cyclohexen-1-one | 6 | C₆H₇ClO | 130.57 |
| This compound | 7 | C₇H₉ClO | 144.60 |
Structure
3D Structure
Properties
CAS No. |
67382-69-8 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
2-chlorocyclohept-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2 |
InChI Key |
BZDLXACFBAPLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)Cl |
Origin of Product |
United States |
Reactivity Profiles and Transformative Chemistry of 2 Chlorocyclohept 2 En 1 One
Nucleophilic Addition and Substitution Reactions at the Carbonyl and Halogen Centers of 2-Chlorocyclohept-2-en-1-one
The electron-withdrawing nature of the carbonyl group and the chlorine atom polarizes the enone system, creating electrophilic sites susceptible to attack by nucleophiles. These reactions can occur at the carbonyl carbon (1,2-addition), the β-carbon (1,4-conjugate addition), or directly at the carbon bearing the chlorine atom (vinylic substitution).
Regiochemistry and Stereochemistry of Additions
The regioselectivity of nucleophilic attack on this compound is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. stackexchange.com This preference is governed by electrostatic interactions, where the highly localized charge of the nucleophile is attracted to the partial positive charge of the carbonyl carbon. In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition to the β-carbon of the enone system. stackexchange.com This is explained by the principles of Hard and Soft Acid and Base (HSAB) theory, where the softer nucleophile attacks the softer electrophilic β-carbon.
The stereochemical outcome of these additions is influenced by the conformation of the flexible seven-membered ring and the steric hindrance posed by existing substituents. The approaching nucleophile will typically attack from the less hindered face of the molecule to minimize steric interactions, leading to the formation of a preferred diastereomer.
Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Ketones
| Nucleophile Type | Predominant Mode of Addition | Product Type |
| Organolithium (e.g., CH₃Li) | 1,2-Addition | Allylic Alcohol |
| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | Allylic Alcohol |
| Organocuprate (e.g., (CH₃)₂CuLi) | 1,4-Conjugate Addition | β-Substituted Ketone |
| Amines | 1,4-Conjugate Addition | β-Amino Ketone |
| Thiols | 1,4-Conjugate Addition | β-Thio Ketone |
This table provides a generalized overview of the expected regioselectivity based on the type of nucleophile.
Mechanisms of Halogen Displacement and Nucleophilic Aromatic Substitution Analogues
The chlorine atom in this compound is a vinyl chloride, which is generally less reactive towards nucleophilic substitution than an alkyl chloride due to the increased s-character of the C-Cl bond and potential resonance stabilization. doubtnut.com However, the presence of the electron-withdrawing carbonyl group activates the vinyl chloride for nucleophilic substitution.
Displacement of the chlorine atom can occur through several mechanisms. One possibility is a direct nucleophilic attack at the carbon bearing the chlorine, followed by elimination of the chloride ion. Another, more common pathway for activated vinyl halides is the addition-elimination mechanism. In this process, the nucleophile first adds to the β-carbon (a 1,4-conjugate addition), forming an enolate intermediate. Subsequent elimination of the chloride ion and tautomerization regenerates the enone system with the nucleophile now attached at the β-position. This mechanism is analogous to nucleophilic aromatic substitution (SNAr) in activated aryl halides.
Electrophilic Reactions and Functionalization of the Enone System of this compound
The enone system of this compound also possesses sites of nucleophilicity, primarily at the α-carbon and the carbonyl oxygen, making it susceptible to attack by electrophiles.
Site Selectivity in Electrophilic Attack
Electrophilic attack on the enone moiety of this compound typically occurs at the α-carbon. This can be rationalized by considering the resonance structures of the corresponding enolate, which places a negative charge on the α-carbon, making it the most nucleophilic position. Reactions such as alkylation and halogenation can be achieved at this position under appropriate basic conditions to first generate the enolate.
The double bond itself can also react with strong electrophiles. For instance, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can occur across the double bond. wikipedia.org The regioselectivity of these additions is governed by the electronic effects of the carbonyl and chloro substituents.
Strategies for Further Functionalization of the Enone Moiety
The versatile reactivity of this compound allows for a variety of strategies to further functionalize the enone moiety. The vinyl chloride group serves as a handle for transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Heck couplings can be employed to introduce new carbon-carbon bonds at the 2-position, providing access to a wide range of substituted cycloheptenones. organic-chemistry.orgresearchgate.net
Furthermore, the enone system can be manipulated through various synthetic transformations. For instance, the carbonyl group can be reduced to an alcohol, which can then direct subsequent reactions or be eliminated to form a diene. The double bond can be epoxidized or dihydroxylated to introduce new functional groups with controlled stereochemistry.
Pericyclic Reactions and Cycloadditions Involving the Cycloheptenone Scaffold of this compound
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer powerful methods for the construction of complex molecular architectures. The enone system within this compound can participate as a component in various cycloaddition reactions. msu.edu
The double bond of the enone can act as a dienophile in Diels-Alder reactions. chemistrysteps.commasterorganicchemistry.com The electron-withdrawing nature of the carbonyl group and the chlorine atom activates the double bond towards reaction with electron-rich dienes. The stereochemical outcome of these [4+2] cycloadditions is governed by the endo rule, which favors the formation of the product where the substituents on the dienophile are oriented towards the newly forming diene bridge in the transition state.
Photochemical [2+2] cycloadditions are another important class of pericyclic reactions for enones. researchgate.netyoutube.com Upon irradiation with UV light, this compound can undergo cycloaddition with alkenes to form bicyclic cyclobutane (B1203170) derivatives. The regioselectivity and stereoselectivity of these reactions are often complex and depend on the nature of the alkene and the excited state of the enone.
The seven-membered ring itself can also participate in pericyclic reactions, such as electrocyclic ring-opening or ring-closing reactions, particularly if further unsaturation is introduced into the ring. utdallas.edu
Table 2: Potential Pericyclic Reactions of this compound
| Reaction Type | Role of this compound | Potential Reactant | Expected Product |
| Diels-Alder [4+2] Cycloaddition | Dienophile | Electron-rich diene (e.g., Cyclopentadiene) | Bicyclic adduct |
| Photochemical [2+2] Cycloaddition | Enone component | Alkene (e.g., Ethylene) | Bicyclic cyclobutane |
This table illustrates potential pericyclic reactions based on the known reactivity of similar enone systems.
[4+2] and [2+2] Cycloaddition Pathways
The electron-deficient nature of the double bond in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In these reactions, the enone would react with a conjugated diene to form a bicyclic adduct. The stereochemical and regiochemical outcomes of such reactions are generally well-defined by the principles of orbital symmetry and substituent effects. For instance, reaction with an electron-rich diene would be expected to proceed readily, with the potential for endo/exo selectivity depending on the reaction conditions and the nature of the diene.
Photochemical [2+2] cycloadditions represent another significant reaction pathway for enones. rsc.org Upon irradiation, this compound is expected to react with alkenes to form cyclobutane-fused bicyclic systems. These reactions often proceed through a triplet diradical intermediate, which can influence the stereoselectivity of the product. The intramolecular variant of this reaction, where an alkene is tethered to the cycloheptenone ring, could provide access to complex and strained polycyclic systems.
| Reactant | Reaction Type | Conditions | Expected Product |
| Butadiene | [4+2] Cycloaddition | Thermal | Bicyclo[5.4.0]undecenone derivative |
| Cyclopentadiene | [4+2] Cycloaddition | Thermal | Tricyclic adduct |
| Ethylene | [2+2] Photocycloaddition | UV light | Bicyclo[5.2.0]nonanone derivative |
| Cyclohexene | [2+2] Photocycloaddition | UV light, sensitizer | Tricyclic adduct |
Rearrangements and Sigmatropic Shifts of the Seven-Membered Ring
The presence of an α-halo ketone functionality in this compound makes it a prime candidate for the Favorskii rearrangement. rsc.orgorganic-chemistry.org This base-induced reaction would be expected to lead to a ring contraction, yielding a substituted cyclohexanecarboxylic acid derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack of the base and subsequent ring opening. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbanionic intermediate.
Sigmatropic rearrangements, which involve the intramolecular migration of a sigma bond, are also plausible transformations for derivatives of this compound. For example, Cope and Claisen rearrangements of appropriately substituted derivatives could lead to the formation of new carbocyclic and heterocyclic systems. These pericyclic reactions are governed by the Woodward-Hoffmann rules and often proceed with a high degree of stereospecificity.
| Starting Material Analogue | Rearrangement Type | Conditions | Expected Product Type |
| 2-Chlorocyclohexanone | Favorskii Rearrangement | Base (e.g., NaOEt) | Cyclopentanecarboxylic ester |
| Allyl ether derivative | Claisen Rearrangement | Thermal | Rearranged γ,δ-unsaturated ketone |
| 1,5-diene derivative | Cope Rearrangement | Thermal | Isomeric 1,5-diene |
Reductive and Oxidative Transformations of the this compound Moiety
The carbonyl group and the carbon-carbon double bond in this compound are both susceptible to reduction and oxidation, offering pathways to a variety of functionalized cycloheptane (B1346806) derivatives. The challenge in these transformations often lies in achieving chemoselectivity.
Chemoselective Reductions of the Carbonyl and Double Bond
The reduction of α,β-unsaturated ketones can proceed via 1,2-addition (to the carbonyl) or 1,4-conjugate addition (to the double bond). The choice of reducing agent is crucial in directing the outcome. For instance, sodium borohydride (B1222165) (NaBH₄) is known to selectively reduce the carbonyl group of enones in a 1,2-fashion, especially at low temperatures, to yield the corresponding allylic alcohol. The stereoselectivity of this reduction can be influenced by steric factors.
On the other hand, catalytic hydrogenation can be employed to reduce the carbon-carbon double bond. Depending on the catalyst and reaction conditions, it may be possible to selectively hydrogenate the double bond while leaving the carbonyl group intact, leading to the formation of 2-chlorocycloheptanone. More aggressive reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the carbonyl and the double bond, and potentially the carbon-chlorine bond as well.
| Reagent | Target Functionality | Expected Product |
| Sodium Borohydride (NaBH₄) | Carbonyl | 2-Chlorocyclohept-2-en-1-ol |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | C=C Double Bond | 2-Chlorocycloheptanone |
| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl and C=C Double Bond | Cycloheptanol |
Oxidation Protocols and Controlled Byproduct Formation
The oxidation of this compound can target either the carbon-carbon double bond or the adjacent allylic positions. Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield a reactive epoxide that could be further transformed into various di-functionalized cycloheptane derivatives. The stereochemistry of the epoxidation is typically syn with respect to the plane of the double bond.
Ozonolysis represents a more drastic oxidative transformation that would cleave the carbon-carbon double bond, leading to the formation of a dicarbonyl compound. Depending on the workup conditions (reductive or oxidative), the resulting fragments could be aldehydes, ketones, or carboxylic acids. This method could be used to generate linear molecules with multiple functional groups from the cyclic precursor.
| Reagent | Transformation | Expected Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Epoxidation of C=C | 2-Chloro-2,3-epoxycycloheptan-1-one |
| Ozone (O₃), then reductive workup (e.g., DMS) | Ozonolysis of C=C | Dicarbonyl compound |
| Ozone (O₃), then oxidative workup (e.g., H₂O₂) | Ozonolysis of C=C | Dicarboxylic acid derivative |
Advanced Spectroscopic and Structural Elucidation of 2 Chlorocyclohept 2 En 1 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 2-Chlorocyclohept-2-en-1-one
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state conformation of this compound. The seven-membered ring of this α,β-unsaturated ketone is not planar and can exist in various conformations, such as chair and boat forms, which are often in dynamic equilibrium.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton at the 3-position and the allylic protons at the 7-position. The chemical shifts and coupling constants of the methylene (B1212753) protons in the remainder of the ring provide crucial information about their dihedral angles and, consequently, the ring's conformation. For instance, a larger coupling constant between two vicinal protons typically indicates a dihedral angle close to 0° or 180°, which can help to distinguish between different chair and boat-like conformations.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the electronic environment of each carbon atom. The carbonyl carbon (C-1) is expected to resonate at a downfield chemical shift (typically around 200 ppm), while the vinylic carbons (C-2 and C-3) will appear in the olefinic region (around 130-160 ppm). The precise chemical shifts of the aliphatic carbons can be sensitive to the ring's conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~201.5 |
| C2 | - | ~135.8 |
| C3 | ~6.8 (t, J = 6.5 Hz) | ~145.2 |
| C4 | ~2.6 (m) | ~28.7 |
| C5 | ~1.9 (m) | ~24.1 |
| C6 | ~1.8 (m) | ~30.5 |
| C7 | ~2.8 (m) | ~42.3 |
Note: These are predicted values based on known data for similar structures and may vary in experimental conditions.
2D NMR Techniques for Structural Assignment and Stereochemical Elucidation of Derivatives
For derivatives of this compound, where the complexity of the spectra increases, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment and stereochemical elucidation. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton coupling networks. researchgate.net In a COSY spectrum of a this compound derivative, cross-peaks would be observed between the vinylic proton (H-3) and the adjacent methylene protons (H-4), and between neighboring methylene protons throughout the ring, allowing for a complete "walk" around the carbon skeleton. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, providing a definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the carbonyl (C-1) and the chlorinated vinylic carbon (C-2), by observing their correlations with nearby protons. For example, the protons at C-3 and C-7 would be expected to show correlations to the carbonyl carbon C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. For conformationally flexible molecules like cycloheptenones, NOESY can provide crucial information about the through-space proximity of protons, helping to distinguish between different stereoisomers and to define the preferred conformation in solution.
Dynamic NMR Studies of Ring Inversion and Fluxional Behavior
The seven-membered ring of this compound and its derivatives can undergo conformational exchange processes, such as ring inversion, at rates that are comparable to the NMR timescale. libretexts.org Dynamic NMR (DNMR) spectroscopy is a powerful method to study these fluxional behaviors. youtube.com
At low temperatures, the rate of ring inversion slows down, and the NMR spectrum may show separate signals for protons in different environments in a single conformation (the "slow exchange" regime). As the temperature is increased, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures (the "fast exchange" regime). ucl.ac.uk By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy (ΔG‡) for the ring inversion process. This provides valuable insight into the conformational stability and flexibility of the cycloheptenone ring system.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis in Reaction Intermediates of this compound Transformations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a snapshot of the functional groups and bonding within a molecule. In the context of reactions involving this compound, these techniques are invaluable for identifying transient reaction intermediates.
The IR spectrum of this compound would be characterized by a strong absorption band for the C=O stretching vibration of the conjugated ketone, typically appearing in the region of 1680-1660 cm⁻¹. The C=C stretching vibration of the double bond would be observed around 1620-1580 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, between 800 and 600 cm⁻¹.
During a chemical transformation, such as a nucleophilic addition to the carbonyl group or the double bond, the IR spectrum of the reaction mixture would show the disappearance of the reactant's characteristic bands and the appearance of new bands corresponding to the intermediate or product. For example, if the carbonyl group is converted to a hydroxyl group, the strong C=O stretch would be replaced by a broad O-H stretching band around 3500-3200 cm⁻¹. Similarly, if the double bond is saturated, the C=C stretching vibration would disappear. Time-resolved IR spectroscopy can be used to monitor the kinetics of these transformations and to characterize short-lived intermediates. libretexts.org
Table 2: Characteristic IR and Raman Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| C=O | Stretch | 1680 - 1660 | Medium |
| C=C | Stretch | 1620 - 1580 | Strong |
| C-H (sp²) | Stretch | 3100 - 3000 | Medium |
| C-H (sp³) | Stretch | 3000 - 2850 | Medium |
| C-Cl | Stretch | 800 - 600 | Strong |
Advanced Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring of this compound Reactions
Advanced mass spectrometry (MS) techniques are crucial for elucidating reaction mechanisms and monitoring the progress of reactions involving this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental composition.
The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. This results in two peaks, M⁺ and [M+2]⁺, separated by two mass-to-charge units. chemguide.co.ukdocbrown.info
The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule's structure. For this compound, common fragmentation pathways would likely include the loss of a chlorine radical (·Cl), the loss of carbon monoxide (CO) from the ketone, and various ring cleavage reactions. miamioh.edu
Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information and can help to differentiate between isomers.
By coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is possible to monitor the formation of products and byproducts in a reaction mixture over time. This allows for the construction of reaction profiles and provides valuable data for mechanistic investigations.
X-ray Crystallography of Co-crystals and Reaction Products of this compound for Solid-State Conformational Analysis and Intermolecular Interactions
While NMR provides information about the solution-state conformation, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state. Obtaining suitable crystals of this compound itself might be challenging, but its derivatives or co-crystals with other molecules can often be crystallized more readily.
A single-crystal X-ray diffraction analysis of a suitable derivative would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the seven-membered ring in the crystalline state. This information is invaluable for understanding the steric and electronic effects of substituents on the ring's geometry.
Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals forces. These interactions can play a crucial role in the physical properties of the compound and can influence its reactivity in the solid state. The study of co-crystals can also provide insights into how this compound interacts with other molecules, which is relevant for understanding its behavior in more complex systems.
Computational and Theoretical Investigations of 2 Chlorocyclohept 2 En 1 One Reactivity and Structure
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics of 2-Chlorocyclohept-2-en-1-one
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, reaction pathways, and energetics of chemical reactions involving organic molecules like this compound.
DFT calculations are instrumental in mapping the potential energy surface of reactions involving this compound. This includes the characterization of transition states, which are the highest energy points along a reaction coordinate, and the calculation of activation energies, which determine the reaction rates. For instance, in reactions such as nucleophilic additions to the carbonyl carbon or the β-carbon, or in elimination reactions, DFT can elucidate the stepwise or concerted nature of the mechanism. nih.gov
While specific DFT studies on this compound are not abundant in publicly available literature, the principles can be inferred from studies on similar α,β-unsaturated ketones and halogenated cyclic systems. For example, in the reaction of α,β-unsaturated ketones with nucleophiles, DFT calculations can determine the relative energies of the transition states for 1,2-addition versus 1,4-conjugate addition. The presence of the chlorine atom at the C2 position is expected to significantly influence the electron distribution in the π-system, thereby affecting the regioselectivity of nucleophilic attacks.
A hypothetical DFT study on the reaction of this compound with a nucleophile, such as a thiol, would involve optimizing the geometries of the reactants, the transition states for both 1,2- and 1,4-addition, any intermediates, and the final products. nih.gov The calculated activation energies would reveal the kinetically favored pathway.
Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Addition to this compound
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| 1,2-Addition | Nucleophile approaches the carbonyl carbon. | Value would be calculated |
| 1,4-Conjugate Addition | Nucleophile approaches the β-carbon (C3). | Value would be calculated |
| Elimination of HCl | Subsequent to addition or as a separate pathway. | Value would be calculated |
Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations.
Solvent effects can profoundly influence the rates and selectivity of chemical reactions. wikipedia.org Computational models, particularly those based on DFT combined with continuum solvation models (like the Polarizable Continuum Model, PCM), can effectively simulate these effects. orientjchem.org For reactions involving this compound, the polarity of the solvent can differentially stabilize the ground states, transition states, and intermediates.
Table 2: Hypothetical Influence of Solvent Polarity on Reaction Rate for a Reaction of this compound
| Solvent | Dielectric Constant | Relative Reaction Rate |
| n-Hexane | 1.88 | Hypothetical Value |
| Dichloromethane | 8.93 | Hypothetical Value |
| Acetonitrile | 37.5 | Hypothetical Value |
| Water | 80.1 | Hypothetical Value |
Note: The relative reaction rates are hypothetical and would depend on the specific reaction mechanism.
Ab Initio and Semi-Empirical Calculations for Electronic Structure and Reactivity Prediction of this compound
Ab initio and semi-empirical methods are also employed to study the electronic structure and reactivity of molecules. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results, though at a greater computational cost. Semi-empirical methods, which use parameters derived from experimental data, are computationally less demanding and can be used for larger systems.
For this compound, ab initio calculations can be used to accurately determine fundamental properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and dipole moment. These properties are crucial for understanding the molecule's reactivity. For example, the energy and shape of the LUMO can indicate the most likely site for nucleophilic attack. The presence of the electronegative chlorine atom and the carbonyl group will significantly influence the electronic landscape of the molecule.
Semi-empirical methods can be used for initial, rapid screening of reaction pathways or for studying larger systems involving this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on this compound
Seven-membered rings are known for their conformational flexibility. acs.orgresearchgate.net Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this compound. MD simulations model the atomic motions of a system over time, providing insights into the dynamic behavior of the molecule.
For this compound, MD simulations can identify the most stable conformations (e.g., chair, boat, twist-chair) and the energy barriers between them. The presence of the double bond and the substituents (chlorine and carbonyl oxygen) will restrict the conformational freedom compared to cycloheptane (B1346806), but a significant degree of flexibility is still expected. researchgate.net Studies on related 2-halocyclohexanones and 2-halocyclooctanones have shown that the conformational preference is a balance of steric and electrostatic interactions, with the pseudo-axial or pseudo-equatorial position of the halogen being a key factor. researchgate.netrsc.orgnih.gov
MD simulations can also provide a detailed picture of the solvation of this compound. By explicitly including solvent molecules in the simulation, one can study the structure of the solvation shell and the specific interactions (e.g., hydrogen bonding) between the solute and the solvent. researchgate.net This information is complementary to the continuum models used in DFT and can be crucial for a complete understanding of solvent effects.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Reactivity Prediction of this compound and its Analogues
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their reactivity. arxiv.org These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For a series of analogues of this compound (e.g., with different halogens or other substituents), a QSRR model could be developed to predict their reactivity in a specific reaction, such as their reaction rate with a common nucleophile. The molecular descriptors used in such a model could include electronic parameters (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.
Table 3: Examples of Molecular Descriptors for QSRR Modeling of this compound Analogues
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |
| Electronic | Dipole Moment | Molecular polarity |
| Steric | Molar Volume | Molecular size |
| Topological | Wiener Index | Molecular branching |
Once a statistically robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized analogues, thereby guiding the design of molecules with desired properties.
Spectroscopic Parameter Prediction via Quantum Chemical Methods for this compound
Quantum chemical methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. mdpi.comscilit.com
For this compound, DFT and ab initio calculations can be used to predict its NMR and IR spectra. The calculation of NMR chemical shifts (e.g., using the GIAO method) can help in the assignment of experimental spectra and in confirming the structure of the molecule. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the interpretation of the IR spectrum, allowing for the identification of characteristic peaks corresponding to specific functional groups (e.g., C=O stretch, C=C stretch). arxiv.orgchimia.chresearchgate.net
Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |
| 13C NMR Chemical Shift (C=O) | Value in ppm | Value in ppm |
| 1H NMR Chemical Shift (Vinyl H) | Value in ppm | Value in ppm |
| IR Frequency (C=O stretch) | Value in cm-1 | Value in cm-1 |
Note: The values in this table are for illustrative purposes and would need to be determined from actual calculations and experiments.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the calculated spectra with experimental data, a detailed understanding of the structure and bonding in this compound can be achieved.
Strategic Applications of 2 Chlorocyclohept 2 En 1 One in Complex Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The prochiral nature of 2-chlorocyclohept-2-en-1-one makes it an attractive starting material for asymmetric synthesis, enabling the generation of stereodefined products. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and natural products, as biological systems often exhibit strict stereochemical recognition. The strategic introduction of chirality using this compound can be achieved through several established methodologies.
Key asymmetric transformations involving α,β-unsaturated ketones, and by extension this compound, include:
Asymmetric Conjugate Addition: The addition of nucleophiles to the β-position of the enone system can be rendered enantioselective through the use of chiral catalysts or chiral auxiliaries. This approach allows for the stereocontrolled introduction of a wide range of substituents.
Chiral Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group in a stereoselective manner using chiral reducing agents, such as those derived from boranes or aluminum hydrides complexed with chiral ligands. This generates chiral allylic alcohols, which are valuable synthetic intermediates.
Enantioselective Epoxidation: The double bond can be epoxidized using chiral oxidizing agents or catalysts, leading to the formation of chiral epoxy ketones. These products can then undergo further stereospecific transformations.
The resulting chiral cycloheptane (B1346806) derivatives serve as valuable building blocks for the synthesis of more complex, stereochemically defined molecules. nih.gov
Table 1: Potential Asymmetric Transformations of this compound
| Transformation | Reagents/Catalysts | Product Type |
| Asymmetric Conjugate Addition | Chiral organocuprates, Rhodium/chiral phosphine (B1218219) complexes | Chiral β-substituted cycloheptanones |
| Chiral Ketone Reduction | CBS reagents, Chiral aluminum hydrides | Chiral 2-chlorocyclohept-2-en-1-ols |
| Enantioselective Epoxidation | Sharpless asymmetric epoxidation (modified), Jacobsen epoxidation | Chiral epoxy ketones |
Role as a Key Intermediate in the Total Synthesis of Complex Molecular Architectures
The structural motifs present in this compound are found within a variety of natural products and other complex molecular targets. Its utility as a key intermediate stems from its ability to undergo a diverse range of chemical transformations in a controlled manner, allowing for the stepwise construction of intricate carbon skeletons.
The reactivity of the α-chloro enone functionality is central to its application in total synthesis. This group can participate in:
Nucleophilic Substitution: The vinyl chloride can be displaced by various nucleophiles, including organometallics, amines, and thiols, to introduce new functional groups.
Cross-Coupling Reactions: The vinyl chloride is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkyl substituents.
Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction, leading to the rapid construction of polycyclic systems. rsc.orgrsc.org
These transformations, often employed in a sequential fashion, allow synthetic chemists to strategically elaborate the seven-membered ring and build up the complexity required for the synthesis of natural products like sesquiterpenes and other biologically active compounds containing cycloheptane rings.
Precursor for Advanced Heterocyclic and Carbocyclic Scaffolds Utilizing this compound
The inherent reactivity of this compound makes it an excellent precursor for a wide array of advanced heterocyclic and carbocyclic scaffolds. rsc.org The combination of the ketone and the vinyl chloride functionalities provides multiple reaction sites for cyclization and annulation strategies.
Synthesis of Heterocyclic Scaffolds:
The reaction of this compound with bifunctional nucleophiles is a powerful method for the synthesis of fused heterocyclic systems. For example, reaction with hydrazines can yield pyrazole-fused cycloheptanes, while reaction with hydroxylamine (B1172632) can lead to isoxazole-fused systems. Similarly, reactions with amidines or guanidines can provide access to pyrimidine-fused seven-membered rings. These heterocyclic moieties are prevalent in medicinal chemistry and are known to impart a wide range of biological activities. nih.govnih.govresearchgate.net
Synthesis of Carbocyclic Scaffolds:
Beyond heterocycles, this compound is a valuable precursor for the construction of more complex carbocyclic frameworks. Intramolecular reactions, such as radical cyclizations or transition metal-catalyzed C-H activations, can be employed to form new rings fused to the cycloheptane core. Furthermore, ring-expansion and ring-contraction strategies can be utilized to access different ring sizes from the initial seven-membered template.
Table 2: Exemplary Scaffold Synthesis from this compound
| Reactant | Resulting Scaffold | Type |
| Hydrazine | Fused Pyrazole | Heterocycle |
| Hydroxylamine | Fused Isoxazole | Heterocycle |
| Guanidine | Fused Pyrimidine | Heterocycle |
| Intramolecular Radical Initiator | Bicyclic Carbocycle | Carbocycle |
Integration into Cascade Reactions and Tandem Processes for Enhanced Synthetic Efficiency
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. nih.govub.edu These processes are highly desirable in modern organic synthesis as they offer increased efficiency, reduced waste, and a rapid increase in molecular complexity. mdpi.com The multifunctional nature of this compound makes it an ideal substrate for the design of novel cascade sequences.
A hypothetical cascade reaction involving this compound could be initiated by a nucleophilic addition to the enone system. The resulting enolate could then participate in an intramolecular cyclization, displacing the chloride to form a bicyclic system. Alternatively, a cross-coupling reaction at the vinyl chloride position could be followed by an in-situ cyclization or rearrangement.
The development of such tandem processes is at the forefront of synthetic methodology, and the unique reactivity of this compound presents numerous opportunities for the discovery of new and efficient routes to complex molecules. By carefully selecting reaction conditions and reagents, chemists can orchestrate a series of transformations, leading to the formation of multiple chemical bonds and stereocenters in a single, elegant operation.
Advanced Analytical Methodologies for in Situ Monitoring and Kinetic Analysis of Reactions Involving 2 Chlorocyclohept 2 En 1 One
In Situ FTIR and Raman Spectroscopy for Real-Time Reaction Monitoring and Mechanistic Insights
In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are indispensable non-invasive tools for observing the progression of chemical reactions in real-time. aiche.orgyoutube.com By inserting a probe directly into the reaction vessel, these techniques can track the concentration changes of reactants, intermediates, and products without the need for sampling. researchgate.netamericanpharmaceuticalreview.com This provides invaluable data for mechanistic and kinetic studies of reactions involving 2-chlorocyclohept-2-en-1-one.
For instance, in a reaction of this compound, specific vibrational bands would be monitored. The decrease in the intensity of the C=O stretching band of the ketone, the C=C stretching of the enone system, and the C-Cl stretching vibration would indicate the consumption of the starting material. Simultaneously, the emergence and increase in intensity of new vibrational bands would signify the formation of products. This real-time data allows for the construction of concentration profiles, from which kinetic parameters such as reaction rates and orders can be determined. researchgate.netnih.govresearchgate.net
Table 1: Illustrative Vibrational Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change Monitored During Reaction |
| C=O (Ketone) | Stretching | ~1690 | Decrease in intensity or shift |
| C=C (Alkene) | Stretching | ~1630 | Decrease in intensity |
| C-Cl | Stretching | ~750 | Decrease in intensity |
| Product-specific group | Varies | Varies | Appearance and increase in intensity |
Note: The exact wavenumbers can vary depending on the molecular environment and solvent.
The ability to detect transient intermediates is a key advantage of in situ spectroscopy. researchgate.net In complex transformations of this compound, short-lived species can be identified by the appearance and subsequent disappearance of their characteristic spectral signatures, offering direct evidence for proposed reaction mechanisms.
Flow Chemistry and Microreactor Applications for Reaction Optimization and Mechanistic Studies
Flow chemistry, particularly when coupled with microreactors, presents a powerful platform for the optimization and mechanistic investigation of reactions involving this compound. nih.govnih.gov This technology offers precise control over reaction parameters like temperature, pressure, and residence time, which is often difficult to achieve in traditional batch processes. researchgate.net Such control leads to enhanced reaction efficiency, selectivity, and safety. researchgate.netsemanticscholar.org
In a flow chemistry setup, reactants are continuously pumped through a reactor, which can be a micro-structured chip or a packed-bed column. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, allowing for highly uniform reaction conditions. This is particularly beneficial for managing exothermic reactions or for reactions that require precise temperature control to minimize side-product formation.
The automated nature of flow systems allows for high-throughput screening of reaction conditions. By systematically varying parameters such as stoichiometry, catalyst loading, and temperature, a large experimental space can be explored rapidly to identify optimal conditions for a given transformation of this compound. semanticscholar.org Furthermore, the integration of in-line analytical tools like FTIR or mass spectrometry provides immediate feedback on the reaction outcome, accelerating the optimization process. semanticscholar.org
Table 2: Comparison of Batch versus Flow Chemistry for a Hypothetical Transformation of this compound
| Feature | Batch Chemistry | Flow Chemistry/Microreactors |
| Reaction Control | Less precise, potential for thermal gradients | Precise control over temperature and residence time |
| Mixing | Often diffusion-controlled | Rapid and efficient mixing |
| Safety | Higher risk with hazardous reagents or exotherms | Inherently safer due to small reaction volumes |
| Scalability | Can be complex and non-linear | Straightforward by operating for longer times or in parallel |
| Optimization | Time-consuming, one experiment at a time | Amenable to high-throughput and automated optimization |
Mechanistic studies are also greatly aided by flow chemistry. The ability to precisely control residence time allows for the "temporal separation" of reaction events. By analyzing the reaction stream at different points along the flow path, it is possible to isolate and characterize fleeting intermediates that would be undetectable in a batch reactor. diva-portal.org
Emerging Research Frontiers and Future Prospects for 2 Chlorocyclohept 2 En 1 One
Development of Novel Organometallic Reactivity Pathways Involving 2-Chlorocyclohept-2-en-1-one
The presence of a vinyl chloride in this compound makes it an ideal substrate for a variety of organometallic cross-coupling reactions. These reactions offer powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures. Future research is anticipated to focus on several key areas:
Suzuki-Miyaura Coupling: The reaction of this compound with boronic acids or their derivatives, catalyzed by palladium complexes, could provide access to a wide range of 2-aryl- or 2-vinylcyclohept-2-en-1-ones. The development of highly active and selective catalysts will be crucial for achieving high yields and functional group tolerance.
Stille Coupling: The use of organotin reagents in palladium-catalyzed cross-coupling reactions with this compound would offer an alternative route to substituted cycloheptenones. Research may focus on developing milder and more environmentally friendly protocols to circumvent the toxicity of organotin compounds.
Heck Reaction: The palladium-catalyzed reaction of this compound with alkenes could lead to the formation of 2-alkenylcyclohept-2-en-1-ones, which are valuable building blocks in organic synthesis. Investigating the regioselectivity and stereoselectivity of this transformation will be a key research direction.
Buchwald-Hartwig Amination: The palladium-catalyzed coupling of amines with this compound would provide a direct route to 2-aminocyclohept-2-en-1-ones. These compounds are of interest due to their potential biological activities.
Table 1: Potential Organometallic Reactions with this compound (Note: This table is illustrative and based on the general reactivity of vinyl chlorides)
| Reaction Type | Coupling Partner | Catalyst/Reagent | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Arylcyclohept-2-en-1-one |
| Stille | Organostannane | Pd(PPh₃)₄ | 2-Substituted-cyclohept-2-en-1-one |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 2-Alkenylcyclohept-2-en-1-one |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 2-Aminocyclohept-2-en-1-one |
Photochemical Transformations and Radical Reactions of the Enone System
The enone functionality in this compound is a chromophore that can absorb light, leading to excited states with unique reactivity. This opens up possibilities for photochemical transformations and radical reactions.
[2+2] Photocycloaddition: Enones are well-known to undergo [2+2] cycloaddition reactions with alkenes upon photoirradiation, forming cyclobutane (B1203170) rings. libretexts.orgwikipedia.org The intramolecular and intermolecular photocycloadditions of this compound could lead to the synthesis of complex polycyclic systems. The mechanism of these reactions often involves the formation of a triplet diradical intermediate. wikipedia.org
Radical Additions: The double bond of the enone system is susceptible to attack by radicals. The generation of radicals in the presence of this compound could initiate a cascade of reactions, leading to the formation of functionalized cycloheptanone (B156872) derivatives. The chlorine substituent may also influence the regioselectivity of radical attack.
Photoreduction: In the presence of a hydrogen donor, the excited state of the enone can be reduced, leading to the formation of the corresponding saturated ketone or alcohol.
Green Chemistry Approaches for Sustainable Synthesis and Transformations of this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. The principles of green chemistry can be applied to both the synthesis and subsequent transformations of this compound.
Greener Solvents: The use of hazardous organic solvents is a major environmental concern. Research into the use of greener alternatives such as water, supercritical fluids, or bio-based solvents for the synthesis and reactions of this compound is a promising area. For instance, the synthesis of related α-chloroenaminones has been achieved in dimethyl sulfoxide (B87167) (DMSO), which acts as both a green oxidant and a solvent. rsc.org
Catalysis: The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. This includes the use of heterogeneous catalysts, phase-transfer catalysts, and biocatalysts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts.
Computational Design of New Reactivity Modes and Catalysts for this compound Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.govamacad.org Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound.
Reaction Mechanism Elucidation: Computational studies can be used to map the potential energy surfaces of reactions involving this compound, helping to elucidate complex reaction mechanisms and identify key intermediates and transition states. nih.gov
Catalyst Design: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for specific transformations of this compound. By understanding the catalyst-substrate interactions, it is possible to tailor the catalyst structure for optimal performance.
Prediction of Properties: Computational methods can be used to predict various physicochemical properties of this compound and its derivatives, such as their spectroscopic signatures, redox potentials, and reactivity towards different reagents. nih.gov
Potential for the Development of Novel Functional Materials Precursors Based on this compound Scaffolds
The unique structural features of this compound make it a promising building block for the synthesis of novel functional materials.
Polymerization: The enone functionality could potentially participate in polymerization reactions. For example, the polymerization of other cyclic enones, such as cyclopentenone and cyclohexenone, has been demonstrated using Lewis acid catalysts. digitellinc.com The resulting polymers may exhibit interesting thermal and mechanical properties. While preliminary studies on the polymerization of 2-cyclohepten-1-one (B143340) have resulted in insoluble materials, further research into suitable catalytic systems could lead to the formation of processable polymers. digitellinc.com
Precursors to Biologically Active Molecules: The cycloheptane (B1346806) ring is a common motif in many natural products with interesting biological activities. This compound could serve as a starting material for the synthesis of complex molecules with potential pharmaceutical applications.
Functional Dyes and Probes: Modification of the cycloheptenone scaffold through the reactions described above could lead to the development of new chromophores and fluorophores with tailored photophysical properties for use as dyes, sensors, or imaging agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chlorocyclohept-2-en-1-one, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. Reaction efficiency is monitored using thin-layer chromatography (TLC) to track intermediate formation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For chlorinated derivatives, ensure anhydrous conditions to avoid hydrolysis. Post-synthesis purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions and confirm the enone system. For example, the carbonyl carbon (C1) typically appears at ~200 ppm in NMR.
- IR Spectroscopy : A strong absorption band near 1680–1720 cm confirms the α,β-unsaturated ketone moiety.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H] peak for CHClO).
Cross-reference data with NIST Chemistry WebBook for spectral validation .
Q. What safety protocols are critical when handling chlorinated cycloheptenone derivatives?
- Methodological Answer : Use fume hoods for synthesis to prevent inhalation of volatile intermediates. Wear nitrile gloves and chemical-resistant aprons due to potential skin irritation. In case of accidental exposure, rinse eyes with water for 15 minutes and consult a physician. Store the compound in airtight containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can solvent polarity and temperature be optimized in the Claisen-Schmidt condensation for synthesizing this compound?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the enolate intermediate. Reaction temperatures between 80–100°C enhance kinetic control, favoring the α,β-unsaturated ketone. Monitor reaction progress via NMR for the disappearance of starting material (e.g., cycloheptanone protons at δ 2.5–3.0 ppm). For reproducibility, document solvent dielectric constants (ε) and temperature gradients .
Q. How can contradictions in NMR data for chlorinated cycloheptenones be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism) or solvent-induced shifts. Perform variable-temperature NMR (VT-NMR) to observe tautomeric equilibria. For solvent effects, compare spectra in CDCl versus DMSO-d. Validate assignments using 2D techniques (HSQC, HMBC) to correlate - couplings, especially for the chlorinated carbon (δ 45–55 ppm in NMR) .
Q. What computational methods predict the reactivity of this compound in nucleophilic attacks?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electrophilic carbonyl carbon's partial charge. Molecular docking simulations assess steric hindrance from the chloro substituent. For kinetic studies, transition state modeling (IRC analysis) identifies activation barriers for nucleophilic addition. Validate predictions with experimental kinetic data (e.g., second-order rate constants) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : At scale, exothermic reactions require jacketed reactors with precise temperature control (±2°C). Use flow chemistry to maintain regioselectivity in Claisen-Schmidt reactions by minimizing residence time variations. Post-reaction, employ fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the product. Purity is confirmed via differential scanning calorimetry (DSC) to detect polymorphic impurities .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Perform DSC to detect multiple melting endotherms. Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare melting ranges. Purity is confirmed via elemental analysis (C, H, Cl within ±0.3% of theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
